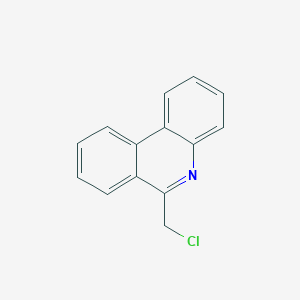

6-(Chloromethyl)phenanthridine

Overview

Description

6-(Chloromethyl)phenanthridine is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 . It is a derivative of phenanthridine, a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation .

Synthesis Analysis

The synthesis of this compound involves the addition of this compound to calix4arene or 1,3-dimethoxy-p-tert-butylcalix4arene . The outcome of the reaction is determined by the amount of this compound added to the reaction mixture .Molecular Structure Analysis

The molecular structure of this compound was determined using single-crystal X-ray diffraction . The structure was further confirmed by the results of molecular dynamics simulations .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, the synthesis of phenanthridinone scaffolds involves aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .Physical and Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 .Scientific Research Applications

Phenanthridine Derivatives: Biological Activity and DNA Binding

Phenanthridine derivatives, including 6-(Chloromethyl)phenanthridine, have gained significant interest due to their biological activity and efficient DNA binding capability. These derivatives have been used as DNA- and RNA-fluorescent markers and cell viability probes. Their renewed scientific interest is partly attributed to the discovery of phenanthridine alkaloids and their antiparasitic and antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of phenanthridine derivatives are of great interest in the field of organic chemistry. For instance, the visible-light-catalyzed cyclization of 2-isocyanobiphenyls with arylsulfonyl chlorides has been used to synthesize 6-aryl substituted phenanthridines (Gu et al., 2014). Additionally, the synthesis of 6-trichloromethylphenanthridines using benzoyl peroxide promoted cyclization reaction of 2-isocyanobiphenyls with carbon tetrachloride represents a novel utilization of phenanthridine compounds (Zhou et al., 2016).

Applications in Drug Synthesis and Biochemistry

This compound derivatives have been explored for their potential in drug synthesis and biochemistry. The synthesis of various derivatives has been investigated to understand their structure-activity relationships, especially in the context of antitumor properties (Janin et al., 1993). These studies are crucial for developing new therapeutic agents based on phenanthridine chemistry.

DNA Binding Studies

The ability of phenanthridine derivatives to bind with DNA has been extensively studied. A novel liquid crystalline phenanthridine derivative showed significant DNA binding capability, comparable to ethidium bromide, a gold standard compound for DNA binding studies (Vadivel et al., 2021).

Mechanism of Action

Target of Action

6-(Chloromethyl)phenanthridine is a biochemical used in proteomics research Phenanthridine derivatives have been found to exhibit significant antibacterial action against streptococcus spp .

Mode of Action

A study found that a phenanthridine derivative, hck20, likely achieved its bacterial inhibition by influencing the permeability of bacterial cell walls via interacting with streptococcal penicillin-binding proteins (pbps) .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with bacterial cell wall synthesis or other essential processes in bacteria .

Result of Action

Phenanthridine derivatives have been found to inhibit the proliferation of various human cancer cells in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the amount of this compound added to a reaction mixture can determine the outcome of the reaction . .

Safety and Hazards

Future Directions

The future directions for the study of 6-(Chloromethyl)phenanthridine and its derivatives include the development of new synthetic methodologies, as well as novel compounds of pharmaceutical interest . There is also interest in synthesizing difluoromethylated phenanthridines from aryl-substituted difluoromethylborates .

Properties

IUPAC Name |

6-(chloromethyl)phenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFHMKCDDVTICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278530 | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40484-36-4 | |

| Record name | NSC8011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)

![[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3024817.png)